molecular formula C12H11F3O2S B11938156 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

Cat. No.: B11938156
M. Wt: 276.28 g/mol
InChI Key: KAKTWVYNDZQZCE-UHFFFAOYSA-N
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Description

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is a compound known for its unique structure and reactivity. It is characterized by the presence of a bicyclo[2.1.0]pentane ring system attached to a sulfonyl group, which is further connected to a 4-(trifluoromethyl)phenyl group. This compound is often used as a reagent in organic synthesis due to its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves the reaction of a suitable bicyclo[2.1.0]pentane precursor with a sulfonyl chloride derivative of 4-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The strained bicyclo[2.1.0]pentane ring can participate in cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the installation of cyclopentane rings in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane exerts its effects involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bicyclo[2.1.0]pentane ring provides additional strain, making the compound more reactive and facilitating its participation in cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
  • 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
  • (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

Uniqueness

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is unique due to the presence of the trifluoromethyl group, which imparts additional electron-withdrawing properties and enhances the compound’s reactivity. The bicyclo[2.1.0]pentane ring also contributes to its distinct chemical behavior, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C12H11F3O2S

Molecular Weight

276.28 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane

InChI

InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2

InChI Key

KAKTWVYNDZQZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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